molecular formula C13H9F2NO B1421768 4-(2,6-Difluorobenzoyl)-2-methylpyridine CAS No. 1187167-46-9

4-(2,6-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1421768
CAS No.: 1187167-46-9
M. Wt: 233.21 g/mol
InChI Key: SYQGWZSNOLMMAM-UHFFFAOYSA-N
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Description

4-(2,6-Difluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a 2,6-difluorobenzoyl group attached to the 4-position of a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

The reaction can be represented as follows:

2,6-Difluorobenzoyl chloride+2-methylpyridineThis compound+HCl\text{2,6-Difluorobenzoyl chloride} + \text{2-methylpyridine} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluorobenzoyl chloride+2-methylpyridine→this compound+HCl

Industrial Production Methods

For industrial-scale production, continuous flow methods can be employed to enhance efficiency and yield. One such method involves the use of a tubular reactor where the reactants are continuously pumped and reacted under controlled conditions. This method ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted benzoyl derivatives

    Oxidation: 4-(2,6-Difluorobenzoyl)-2-carboxypyridine

    Reduction: 4-(2,6-Difluorobenzyl)-2-methylpyridine

Scientific Research Applications

4-(2,6-Difluorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with receptor sites to modulate signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoyl chloride
  • 2,6-Difluorobenzoic acid
  • 4-(2,6-Difluorobenzoyl)pyridine

Uniqueness

4-(2,6-Difluorobenzoyl)-2-methylpyridine is unique due to the presence of both the 2,6-difluorobenzoyl group and the 2-methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in medicinal and materials chemistry.

Properties

IUPAC Name

(2,6-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQGWZSNOLMMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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